molecular formula C18H34O2 B077471 cis-13-Octadecenoic acid CAS No. 13126-39-1

cis-13-Octadecenoic acid

Cat. No.: B077471
CAS No.: 13126-39-1
M. Wt: 282.5 g/mol
InChI Key: BDLLSHRIFPDGQB-AATRIKPKSA-N
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Description

cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .

Safety and Hazards

Cis-13-Octadecenoic acid is not for human or veterinary use . More specific safety and hazard information is not provided in the retrieved sources.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-13-Octadecenoic acid can be achieved through a series of reactions starting from readily available starting materials. The key steps involve the synthesis of a suitable intermediate, which can be further modified to yield the target compound. The synthesis pathway involves the following steps:", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Octadecene", "Bromine (Br2)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Sulfuric acid (H2SO4)", "Potassium permanganate (KMnO4)", "Sodium bisulfite (NaHSO3)" ], "Reaction": [ "Step 1: Bromination of Octadecene", "Octadecene is reacted with bromine in the presence of sodium hydroxide to form 1-bromo-octadecene.", "Step 2: Reduction of 1-bromo-octadecene", "1-bromo-octadecene is reduced with sodium borohydride to form 1-octadecene.", "Step 3: Epoxidation of 1-octadecene", "1-octadecene is epoxidized with m-chloroperbenzoic acid (m-CPBA) to form 13,14-epoxyoctadecene.", "Step 4: Acid-catalyzed ring opening of 13,14-epoxyoctadecene", "13,14-epoxyoctadecene is treated with hydrochloric acid to open the epoxide ring and form 13-hydroxyoctadecene.", "Step 5: Oxidation of 13-hydroxyoctadecene", "13-hydroxyoctadecene is oxidized with potassium permanganate to form 13-oxooctadecene.", "Step 6: Reduction of 13-oxooctadecene", "13-oxooctadecene is reduced with sodium bisulfite to form cis-13-Octadecenoic acid." ] }

CAS No.

13126-39-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-13-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+

InChI Key

BDLLSHRIFPDGQB-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

melting_point

26.5 - 27 °C

693-71-0

physical_description

Solid

Pictograms

Irritant

Synonyms

13-octadecenoic acid
13-octadecenoic acid, (E)-isomer
13-octadecenoic acid, sodium salt, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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